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molecular formula C16H24N2O2 B8277060 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine

1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-alpha-methyl-4-piperidinemethanamine

Cat. No. B8277060
M. Wt: 276.37 g/mol
InChI Key: OKOHLYYTUYDUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04749702

Procedure details

A mixture of 13.2 parts of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-α-methyl-N-(phenylmethyl)-4-piperidinemethanamine and 160 parts of methanol was hydrogenated at normal pressure and at 50° C. with 2 parts of palladium-on-charcoal catalyst 10%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 8 parts (80.4%) of 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-α-methyl-4piperidinemethanamine as an oily residue (intermediate 83).
[Compound]
Name
13.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-α-methyl-N-(phenylmethyl)-4-piperidinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[CH2:11][N:12]1[CH2:17][CH2:16][CH:15]([CH:18]([CH3:27])[NH:19]CC2C=CC=CC=2)[CH2:14][CH2:13]1.[H][H]>[Pd].CO>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[CH2:11][N:12]1[CH2:13][CH2:14][CH:15]([CH:18]([CH3:27])[NH2:19])[CH2:16][CH2:17]1

Inputs

Step One
Name
13.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-α-methyl-N-(phenylmethyl)-4-piperidinemethanamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COC2=C1C=CC=C2)CN2CCC(CC2)C(NCC2=CC=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)CN2CCC(CC2)C(N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.4%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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